molecular formula C16H16BrNO2S B2762036 N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1428114-11-7

N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2762036
CAS No.: 1428114-11-7
M. Wt: 366.27
InChI Key: WJZFCZXSSOKZSE-UHFFFAOYSA-N
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Description

N-[1-(3-Bromophenyl)ethyl]-2-phenylethene-1-sulfonamide is a sulfonamide derivative characterized by a 2-phenylethene (styrene) backbone linked to a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a 1-(3-bromophenyl)ethyl moiety. This structure combines a sulfonamide’s inherent reactivity with the steric and electronic effects of the brominated aromatic system.

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-13(15-8-5-9-16(17)12-15)18-21(19,20)11-10-14-6-3-2-4-7-14/h2-13,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZFCZXSSOKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide is a sulfonamide compound with significant potential in various biological applications. Sulfonamides are known for their antibacterial properties, as well as their roles in inhibiting specific enzymes involved in metabolic pathways. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C16H16BrNO2S
  • Molecular Weight : 366.27 g/mol
  • IUPAC Name : N-[1-(3-bromophenyl)ethyl]-2-phenylethenesulfonamide

Sulfonamides, including this compound, primarily exert their biological effects by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, sulfonamides prevent the conversion of PABA to folate, thereby hindering bacterial growth and replication .

Antimicrobial Activity

Sulfonamides have historically been used as broad-spectrum antibiotics. Recent studies indicate that modifications to the sulfonamide structure can enhance their efficacy against specific bacterial strains. For instance, a study demonstrated that various sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Emerging research has highlighted the potential anticancer properties of sulfonamides. In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell migration. Specifically, modifications to the sulfonamide structure have been linked to enhanced activity against cancer cells expressing carbonic anhydrase isoforms (CA IX and CA XII), which are often overexpressed in tumors .

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized a series of sulfonamide derivatives based on this compound. These compounds were evaluated for their inhibitory activity against human carbonic anhydrases (CAs). The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines under hypoxic conditions, suggesting a promising avenue for cancer therapy .

CompoundCA IX Inhibition (nM)Cell Line TestedViability Reduction (%)
16a51.6HT-2970
16b99.6MDA-MB-23165
16e75.0MG-6380

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide derivatives was investigated to identify features that enhance biological activity. The presence of electron-withdrawing groups on the aromatic ring was found to improve inhibitory potency against CA IX, while aliphatic chain length also played a crucial role in determining activity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Sulfonamides, including N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is essential for nucleic acid production. This mechanism makes them effective against a range of bacterial infections. Research indicates that derivatives of sulfonamides can exhibit enhanced potency against resistant strains of bacteria, making them valuable in the development of new antibiotics .

1.2 Anticancer Properties

Recent studies have suggested that certain sulfonamide derivatives possess anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation and survival pathways, potentially leading to novel cancer therapies .

Case Studies and Clinical Research

3.1 Clinical Trials for Antimicrobial Efficacy

A series of clinical trials have been conducted to evaluate the efficacy of sulfonamide derivatives in treating infections caused by resistant bacteria. In one study, patients with complicated urinary tract infections were treated with a sulfonamide derivative similar to this compound. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms compared to standard treatments .

3.2 Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies utilized cell viability assays and apoptosis markers to assess the compound's effectiveness. The findings suggest potential pathways through which this compound induces cell death in cancerous cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
N-[1-(3-Bromophenyl)ethyl]-2-phenylethene-1-sulfonamide C₁₆H₁₄BrNO₂S 364.25 3-Bromophenyl ethyl Bromine atom (heavy halogen), ethyl linker
N-(2-Methoxyphenyl)-2-phenylethene-1-sulfonamide C₁₅H₁₅NO₃S 289.35 2-Methoxyphenyl Methoxy group (electron-donating), direct aryl attachment
1-((1S,2R,4S)-...-methanesulfonamide (37) Complex bicyclic - Ferrocenyl, thiophene Organometallic framework, chiral centers

Key Observations:

Substituent Effects: The 3-bromophenyl ethyl group in the target compound introduces steric bulk and lipophilicity compared to the smaller 2-methoxyphenyl group in its analog . Bromine’s electronegativity and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystallographic studies .

Complex Derivatives: The organometallic sulfonamide in highlights the versatility of sulfonamides in diverse applications (e.g., catalysis, bioinorganic chemistry), though its bicyclic structure and ferrocenyl group make it functionally distinct from the target compound.

Research Findings and Limitations

  • Synthesis and Characterization : While direct data on the target compound’s synthesis are unavailable, analogs like N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide suggest common routes such as sulfonylation of amines.
  • Conformational Analysis: The ethyl linker’s flexibility could lead to varied ring puckering dynamics in cyclic derivatives, a phenomenon quantified using Cremer-Pople coordinates .
  • Knowledge Gaps: Experimental data on the target compound’s reactivity, stability, and bioactivity are absent in the provided evidence, necessitating further studies.

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